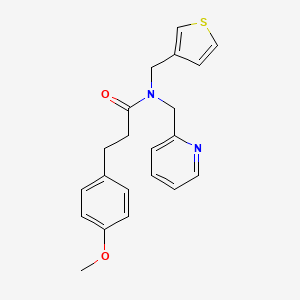
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Novel Serotonin Receptor Ligands
- A study synthesized and evaluated compounds related to this chemical, focusing on their potential as ligands for serotonin 5-HT7 receptors. One compound showed high affinity for 5-HT7 receptors and selectivity over 5-HT1A receptors, indicating potential applications in neuroscience and pharmacology (Lacivita et al., 2013).
Synthesis and Deprotonation Studies
- Research on the synthesis of compounds including those structurally related to this chemical was conducted, highlighting their potential applications in organic and medicinal chemistry (Rebstock et al., 2003).
Antioxidant and Anticancer Activity
- A study explored derivatives of this compound for their antioxidant and anticancer activities, indicating potential therapeutic applications in treating cancer and managing oxidative stress (Tumosienė et al., 2020).
Crystal Structure Analysis
- The crystal structure of compounds related to this chemical was analyzed, providing valuable insights for materials science and molecular engineering applications (Al‐Refai et al., 2016).
Molecular Docking and Cytotoxicity Studies
- Another study focused on the synthesis, molecular docking, and cytotoxicity of a similar compound, providing implications for drug development and cancer research (Mushtaque et al., 2016).
Antifungal Activity
- Compounds structurally related to this chemical were synthesized and evaluated for their antifungal activity, suggesting potential applications in agriculture and antifungal drug development (Wang et al., 2018).
PET Radioligands for Brain Imaging
- A study designed and synthesized compounds for use as radioligands in positron emission tomography (PET) for brain imaging, indicating potential applications in neuroscience and medical imaging (Lacivita et al., 2014).
Schiff Bases as Anticonvulsant Agents
- Research on the synthesis of Schiff bases from pyridine derivatives, including compounds related to this chemical, was conducted for their potential anticonvulsant activity, offering insights into novel treatments for epilepsy (Pandey & Srivastava, 2011).
Anti-Inflammatory Applications
- A study synthesized new compounds related to this chemical and evaluated them for their anti-inflammatory properties, suggesting potential applications in the development of non-steroidal anti-inflammatory drugs (Dassonville et al., 2004).
Insecticidal Activity
- Pyridine derivatives, including compounds structurally similar to this one, were studied for their insecticidal activity against aphids, indicating potential applications in pest control and agriculture (Bakhite et al., 2014).
Anti-Inflammatory and Analgesic Agents
- The synthesis and evaluation of compounds structurally related to this chemical were conducted, with a focus on their anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Thabet et al., 2011).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-25-20-8-5-17(6-9-20)7-10-21(24)23(14-18-11-13-26-16-18)15-19-4-2-3-12-22-19/h2-6,8-9,11-13,16H,7,10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPYPIINVGPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)
![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)
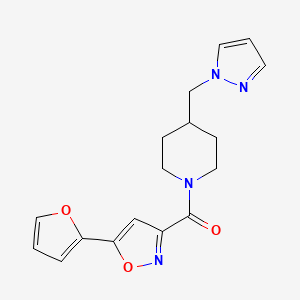
![8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2422362.png)
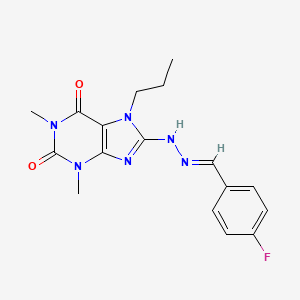
![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)
![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)
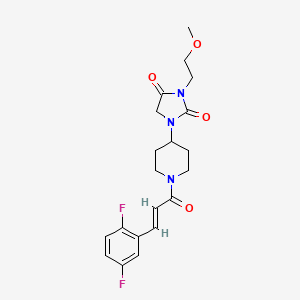
![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)
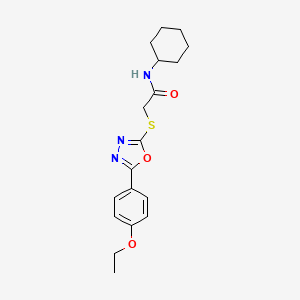
![[11]Cycloparaphenylene](/img/structure/B2422374.png)
![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)
![(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2422378.png)